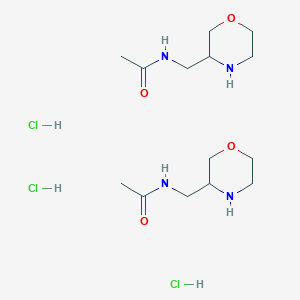
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride
概要
説明
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is a chemical compound with the molecular formula C14H31Cl3N4O4 and a molecular weight of 425.8 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves several steps. The primary synthetic route includes the reaction of morpholine with acetamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications. Additionally, it has industrial applications in the production of various chemical products .
作用機序
The mechanism of action of N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other members of the indole family, such as JWH-018 and AM-2201. These compounds share some structural similarities but differ in their specific chemical properties and applications .
生物活性
N-(Morpholin-3-ylmethyl)acetamide sesquihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which is known for its ability to interact with various biological targets. The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 215.12 g/mol
The presence of the morpholine moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit:
- Antidepressant Activity : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anxiolytic Effects : Potentially reducing anxiety through GABAergic pathways.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound. Below is a summary of key findings:
Case Studies
One notable case study involved the administration of this compound in a rodent model designed to assess anxiety and depression. The results showed that:
- Dosage : Administered at varying doses (10 mg/kg to 50 mg/kg).
- Outcome : Higher doses resulted in significant reductions in both anxiety and depressive-like symptoms compared to control groups.
特性
IUPAC Name |
N-(morpholin-3-ylmethyl)acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDESLUYOIZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















